(S)-2-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid
(S)-2-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid
Brand Name:
Vulcanchem
CAS No.:
145206-40-2
VCID:
VC21132168
InChI:
InChI=1S/C12H17NO5/c1-12(2,3)18-11(16)13-9(10(14)15)7-8-5-4-6-17-8/h4-6,9H,7H2,1-3H3,(H,13,16)(H,14,15)/t9-/m0/s1
SMILES:
CC(C)(C)OC(=O)NC(CC1=CC=CO1)C(=O)O
Molecular Formula:
C12H17NO5
Molecular Weight:
255.27 g/mol
(S)-2-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid
CAS No.: 145206-40-2
Cat. No.: VC21132168
Molecular Formula: C12H17NO5
Molecular Weight: 255.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 145206-40-2 |
|---|---|
| Molecular Formula | C12H17NO5 |
| Molecular Weight | 255.27 g/mol |
| IUPAC Name | (2S)-3-(furan-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
| Standard InChI | InChI=1S/C12H17NO5/c1-12(2,3)18-11(16)13-9(10(14)15)7-8-5-4-6-17-8/h4-6,9H,7H2,1-3H3,(H,13,16)(H,14,15)/t9-/m0/s1 |
| Standard InChI Key | YWLUWSMJXXBOLV-VIFPVBQESA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CC1=CC=CO1)C(=O)O |
| SMILES | CC(C)(C)OC(=O)NC(CC1=CC=CO1)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CC=CO1)C(=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator